2-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one
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Overview
Description
2-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes an azido group, a hydroxyl group, and a pyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxolan ring: This step involves the cyclization of a suitable precursor to form the oxolan ring structure.
Introduction of the azido group: The azido group is introduced through a nucleophilic substitution reaction, often using sodium azide as the reagent.
Hydroxylation: The hydroxyl groups are introduced through oxidation reactions, typically using reagents such as hydrogen peroxide or osmium tetroxide.
Formation of the pyrimidinone moiety: This step involves the condensation of appropriate precursors to form the pyrimidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas or lithium aluminum hydride.
Substitution: The azido group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, osmium tetroxide.
Reduction: Hydrogen gas, lithium aluminum hydride.
Substitution: Sodium azide, various nucleophiles.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
2-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The pyrimidinone moiety can interact with nucleic acids, potentially inhibiting their replication.
Comparison with Similar Compounds
Similar Compounds
- **(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran
4-amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one S-oxide: Similar structure but with an oxathiolan ring instead of an oxolan ring.
Properties
Molecular Formula |
C9H12N6O4 |
---|---|
Molecular Weight |
268.23 g/mol |
IUPAC Name |
2-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one |
InChI |
InChI=1S/C9H12N6O4/c10-9-12-5(17)1-2-15(9)8-7(18)6(13-14-11)4(3-16)19-8/h1-2,4,6-8,16,18H,3H2,(H2,10,12,17)/t4-,6?,7+,8-/m1/s1 |
InChI Key |
GJQQFJAEMSICHJ-PDVZPSIWSA-N |
Isomeric SMILES |
C1=CN(C(=NC1=O)N)[C@H]2[C@H](C([C@H](O2)CO)N=[N+]=[N-])O |
Canonical SMILES |
C1=CN(C(=NC1=O)N)C2C(C(C(O2)CO)N=[N+]=[N-])O |
Origin of Product |
United States |
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